molecular formula C7H14N2O B13618404 4,4-Dimethyl-1-nitrosopiperidine

4,4-Dimethyl-1-nitrosopiperidine

Cat. No.: B13618404
M. Wt: 142.20 g/mol
InChI Key: WGQJSSWDLLJGPI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-nitrosopiperidine is a nitrosamine derivative of piperidine, characterized by two methyl groups at the 4-position and a nitroso (-N=O) group at the 1-position.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-7(2)3-5-9(8-10)6-4-7/h3-6H2,1-2H3

InChI Key

WGQJSSWDLLJGPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)N=O)C

Origin of Product

United States

Preparation Methods

Nitrosation Step

Nitrosation of Piperidine Nitrogen:

  • The key step involves the reaction of the secondary amine with sodium nitrite in an acidic aqueous medium, usually at low temperatures (5–20 °C) to control the reaction rate and suppress side reactions.
  • The nitrosating species is generated in situ from sodium nitrite and acid (commonly hydrochloric acid or formic acid).
  • The reaction is monitored until cessation of gas evolution (carbon dioxide in some protocols), indicating completion.

Example from Related Piperazine Nitrosation:

  • In the preparation of 1-nitroso-4-methylpiperazine, sodium nitrite solution is added dropwise to a cooled reaction mixture containing the amine and acid at 5 °C, followed by stirring for 15 minutes to ensure complete nitrosation.
  • The pH is then adjusted to alkaline conditions (pH ~11–12) to stabilize the nitroso compound and facilitate extraction.

Methylation at the 4-Position

Formaldehyde/Formic Acid Mediated Methylation:

  • The methylation of the piperidine ring at the 4-position is typically achieved by the Mannich-type reaction using formaldehyde and formic acid.
  • Formaldehyde (as formalin or paraformaldehyde) is added to the reaction mixture containing the nitrosated intermediate.
  • Formic acid is added gradually to maintain the pH between 6 and 7, promoting methylation while avoiding decomposition of the nitroso group.
  • The reaction temperature is maintained between 80–100 °C for 1–3 hours until carbon dioxide evolution ceases, indicating completion of methylation.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Time Notes
Nitrosation Sodium nitrite, acid (formic/HCl) 5–20 15–30 min Maintain pH acidic, control temp
Methylation Formaldehyde, formic acid 80–100 1–3 hours pH 6–7, gradual acid addition
Workup Alkalinization (pH 11–12), extraction Ambient 15 min Extract with chloroform or ether

Isolation and Purification

  • After methylation, the reaction mixture is cooled to 10–20 °C.
  • Insoluble by-products such as dinitrosopiperazine derivatives are filtered off.
  • The filtrate is basified to pH 11–12, and the nitroso compound is extracted with organic solvents like chloroform or ether.
  • The organic layer is dried and the solvent removed under reduced pressure.
  • The crude product is purified by vacuum distillation, collecting fractions boiling at approximately 105–110 °C under 5–6 mm Hg vacuum.

Analytical Characterization

  • The purity and identity of the nitroso compound are confirmed by spectroscopic methods such as:

  • In related nitrosamine compounds, these methods have demonstrated single spots on TLC and sharp melting points, indicative of high purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Values/Conditions Remarks
Starting material Piperidine or 4,4-dimethylpiperidine Purity affects yield
Nitrosating agent Sodium nitrite (aqueous solution) Added dropwise at low temperature
Acid used Formic acid or hydrochloric acid Controls nitrosation rate and pH
Temperature (nitrosation) 5–20 °C Prevents side reactions
Methylation agent Formaldehyde (formalin/paraformaldehyde) Stoichiometric excess (1.8–2.2 mol/mol)
Methylation temperature 80–100 °C Maintained during formic acid addition
Reaction time Nitrosation: 15–30 min; Methylation: 1–3 hours Until gas evolution ceases
pH during methylation 6–7 Maintained by controlled acid addition
Workup pH 11–12 For extraction and stabilization
Extraction solvent Chloroform or ether Multiple extractions improve yield
Purification method Vacuum distillation Fraction boiling at 105–110 °C (5–6 mm Hg)

Chemical Reactions Analysis

Metabolic Activation via α-Hydroxylation

The compound undergoes cytochrome P450 (CYP)-mediated α-hydroxylation, a critical metabolic activation pathway. This reaction involves:

  • Enzymatic catalysis : Primarily by CYP2A3 and CYP2E1 in rat nasal microsomes .

  • Mechanism : α-Carbon hydroxylation generates unstable intermediates like diazonium ions (e.g., 8 ), which decompose to form reactive electrophiles (e.g., carbocations) . These species alkylate DNA, forming adducts such as O⁶-methylguanine, linked to mutagenicity .

ParameterValue (NPIP)Value (NPYR)Source
KMK_M (μM)13.9–34.7484–7,660
Vmax/KMV_{max}/K_M20–37× higher

This preferential activation of 4,4-dimethyl-1-nitrosopiperidine over structurally similar nitrosamines like NN-nitrosopyrrolidine (NPYR) explains its higher carcinogenic potency in nasal tissues .

Reactions with Organometallic Reagents

The nitroso group acts as an electrophilic site for nucleophilic attack:

  • Grignard reagents (RMgX) : React to form oxy-hydrazine intermediates (20 ), which eliminate to yield hydrazones (21 ) or azomethine imines (22 ) .

  • Organolithium reagents (RLi) : Produce similar intermediates, but quenching with protic solvents leads to dimerized azomethine imines (25 ) .

Example :

RMgX+This compound20Δ21/22[4]\text{RMgX} + \text{this compound} \rightarrow \text{20} \xrightarrow{\Delta} \text{21/22} \quad[4]

Photolytic Decomposition

UV irradiation induces cleavage of the N–NO bond, generating reactive radicals:

  • Primary products : Methyl radicals, nitrogen oxides (NOx_x), and aldehydes .

  • Secondary reactions : Radical recombination forms nitramines (e.g., 32 ) or oxidative byproducts like peroxynitrite (ONOO⁻) .

Key pathway :

This compoundhνCH3+N2O[4][9]\text{this compound} \xrightarrow{h\nu} \text{CH}_3\cdot + \text{N}_2\text{O} \quad[4][9]

Hydrolysis and Stability

Under acidic or neutral aqueous conditions:

  • Hydrolysis : Forms amidoximes (36 ) via intermediate imines .

  • pH-dependent stability : Half-lives of related nitrosamides range from 7–35 minutes at pH 7.4 .

Notable product :

Amidoxime (36)Imine intermediateThis compound[4][9]\text{Amidoxime (36)} \leftarrow \text{Imine intermediate} \leftarrow \text{this compound} \quad[4][9]

Oxidation Pathways

  • Ozonolysis : Reacts with ozone to form acetaldehyde intermediates, which dimerize or oxidize further to nitramines .

  • Enzymatic oxidation : Processive oxidation by CYP2A enzymes generates nitrosamides (e.g., NNC ), which are more stable than α-hydroxylated metabolites .

Example :

This compoundO3CH3CHODMAN[2][4]\text{this compound} \xrightarrow{\text{O}_3} \text{CH}_3\text{CHO} \rightarrow \text{DMAN} \quad[2][4]

Regulatory and Toxicological Implications

  • Acceptable intake (AI) : AI limits for nitrosamine impurities in pharmaceuticals are derived using structure-activity relationships (SAR). For example, NN-nitroso-piperidine derivatives have an AI of 400 ng/day .

  • Carcinogenicity : Classified as a "cohort of concern" due to DNA adduct formation .

Scientific Research Applications

4,4-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,4-Dimethyl-1-nitrosopiperidine, enabling comparative analysis of their chemical properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₆H₁₂N₂O 4,4-dimethyl; 1-nitroso 128.17 Lipophilic; carcinogenic nitrosamine
4,4-Difluoro-1-nitrosopiperidine C₅H₈F₂N₂O 4,4-difluoro; 1-nitroso 162.13 Higher polarity due to fluorine atoms
4-Methyl-1-nitrosopiperidine C₆H₁₂N₂O 4-methyl; 1-nitroso 128.17 Single methyl substituent
4,4-Difluoropiperidine-1-sulfonamide C₅H₁₀F₂N₂O₂S 4,4-difluoro; 1-sulfonamide 200.21 Sulfonamide group enhances stability

Key Observations

The dimethyl groups in this compound enhance lipophilicity, which may influence its bioavailability and tissue distribution .

Toxicity and Stability: Nitrosopiperidines (e.g., 4-Methyl-1-nitrosopiperidine) are potent carcinogens due to their ability to form reactive diazonium ions under physiological conditions . Sulfonamide derivatives (e.g., 4,4-Difluoropiperidine-1-sulfonamide) exhibit greater hydrolytic stability, reducing nitrosamine-specific carcinogenicity risks .

Synthetic Routes :

  • Fluorinated analogs (e.g., 4,4-Difluoro-1-nitrosopiperidine) likely require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), whereas dimethyl derivatives can be synthesized via alkylation of piperidine precursors .

Applications :

  • This compound serves as a model compound for studying nitrosamine-induced DNA damage in rodents .
  • Difluoro and sulfonamide variants are explored in medicinal chemistry for their improved pharmacokinetic profiles .

Comparative Analysis of Physicochemical Properties

  • Solubility : Nifedipine (a nitroaromatic dihydropyridine) exhibits low water solubility (0.01 mg/mL) due to its aromatic nitro group, suggesting that nitroso-piperidines may similarly require organic solvents for dissolution .
  • Thermodynamic Stability : Computational methods (e.g., Crippen and Joback models) predict that bulkier substituents (e.g., dimethyl vs. difluoro) reduce entropy-driven degradation, extending shelf life .

Research Implications

  • Toxicology : The dimethyl substituent in this compound may enhance metabolic activation in hepatic cytochrome P450 systems compared to fluorinated analogs .
  • Drug Design: Replacing nitroso groups with sulfonamides (as in 4,4-Difluoropiperidine-1-sulfonamide) could mitigate carcinogenicity while retaining biological activity .

Biological Activity

4,4-Dimethyl-1-nitrosopiperidine (DMNP) is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This article provides a comprehensive overview of the biological activity of DMNP, focusing on its mechanisms of action, carcinogenicity, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol

The compound features a nitroso group (−NO) attached to a piperidine ring, which is responsible for its biological activity.

The biological activity of DMNP primarily involves its metabolic activation by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can interact with cellular macromolecules, particularly DNA. The nitroso group can undergo redox reactions, resulting in the formation of various reactive species that contribute to its mutagenic and carcinogenic effects.

Key points regarding its mechanism include:

  • Metabolic Activation : DMNP undergoes α-hydroxylation, producing reactive metabolites that can form DNA adducts.
  • DNA Interaction : The formation of DNA adducts can lead to mutations, contributing to carcinogenesis .

Carcinogenicity

DMNP has been studied for its carcinogenic potential, particularly in animal models. Research indicates that it induces tumors in specific organs when administered at certain doses.

Case Studies

  • Tumor Induction in Rats : In a study where female F344 rats were exposed to various nitrosamines, including DMNP, tumors were observed in the upper gastrointestinal tract (esophagus and forestomach). The incidence of these tumors was significantly higher compared to untreated controls .
  • Comparison with Other Nitrosamines : DMNP has been compared with structurally similar compounds like N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR). While NPIP is a potent esophageal carcinogen, DMNP exhibits unique metabolic pathways leading to different tumor profiles .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of DMNP compared to other nitrosamines:

CompoundCarcinogenicity ProfilePrimary Target Organs
This compoundInduces tumors in upper gastrointestinal tractEsophagus, forestomach
N-Nitrosopiperidine (NPIP)Potent esophageal carcinogenEsophagus
N-Nitrosopyrrolidine (NPYR)Induces liver tumorsLiver
N-Nitrosodimethylamine (NDMA)Induces liver and lung tumorsLiver, lung

Toxicological Profile

The toxicological effects of DMNP have been linked to its ability to cause severe damage to liver tissues in animal models. Similarities exist between the effects observed in animals exposed to NDMA and those exposed to DMNP, indicating potential hepatic toxicity .

Health Effects Observed

  • Liver Damage : Studies have shown that exposure to DMNP can lead to significant liver damage characterized by necrosis and fibrosis.
  • Tumor Formation : Increased incidences of hepatocellular carcinoma have been reported in studies involving prolonged exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dimethyl-1-nitrosopiperidine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nitrosation of 4,4-dimethylpiperidine using sodium nitrite in acidic conditions (e.g., HCl). Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended. Purity validation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and rule out byproducts like unreacted precursors or oxidation derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To resolve methyl group signals (δ ~1.2–1.4 ppm for dimethyl groups) and nitroso group environment (δ ~3.5–4.0 ppm for adjacent protons).
  • FT-IR : Identification of the nitroso (N=O) stretch (~1500–1600 cm⁻¹).
  • HRMS : To confirm molecular ion ([M+H]⁺) and isotopic patterns.
    Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential mutagenicity of nitroso compounds:

  • Use fume hoods and PPE (nitrile gloves, lab coat, goggles).
  • Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Neutralize waste with 10% sodium bicarbonate before disposal. Institutional biosafety committee approval is mandatory for in vitro studies .

Advanced Research Questions

Q. How can solvent polarity discrepancies in nitroso group reactivity be resolved during synthesis?

  • Methodological Answer : Contradictory reactivity in polar (e.g., DMSO) vs. nonpolar (e.g., benzene) solvents can be analyzed via:

  • Kinetic Studies : Monitor reaction rates under varying solvent conditions using UV-Vis spectroscopy.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to compare transition-state energies in different solvents.
  • Control Experiments : Substitute nitroso precursors (e.g., nitro compounds) to isolate solvent effects .

Q. What strategies validate the compound’s role in modulating enzyme activity, given conflicting in vitro vs. cellular assay data?

  • Methodological Answer : Address contradictions by:

  • Dose-Response Curves : Compare IC₅₀ values across assay systems (e.g., purified enzymes vs. cell lysates).
  • Metabolic Stability Tests : Use LC-MS to assess compound degradation in cellular environments.
  • Proteomic Profiling : Identify off-target interactions via pull-down assays or affinity chromatography .

Q. How can structural modifications enhance the stability of this compound under physiological pH?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 5–8) and quantify degradation via HPLC.
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the piperidine ring to reduce nitroso group susceptibility to hydrolysis.
  • Co-crystallization Studies : X-ray crystallography to identify hydrogen-bonding interactions that stabilize the nitroso moiety .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies to minimize toxicity risks in preclinical models?

  • Methodological Answer :

  • MTD Determination : Use a 3+3 design in rodent models, starting at 10 mg/kg (based on in vitro IC₅₀). Monitor serum biomarkers (e.g., ALT, creatinine) weekly.
  • Pharmacokinetic Profiling : Calculate AUC and Cmax via LC-MS/MS to correlate exposure with toxicity .

Q. What statistical approaches reconcile discrepancies between computational docking predictions and experimental binding affinities?

  • Methodological Answer :

  • Ensemble Docking : Run multiple simulations (e.g., AutoDock Vina) with flexible receptor conformations.
  • MM/GBSA Analysis : Calculate binding free energies to refine pose rankings.
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ΔG and validate computational models .

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